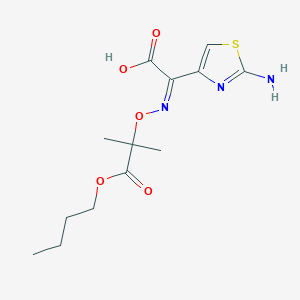

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid

Description

The compound (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a thiazole-based molecule characterized by:

- A 2-amino-1,3-thiazol-4-yl core, a heterocyclic scaffold common in bioactive compounds .

- A (Z)-oxyiminoacetic acid side chain, critical for stereochemical specificity and intermolecular interactions .

- A 1-butoxy-2-methyl-1-oxopropan-2-yl substituent, which enhances lipophilicity compared to shorter alkoxy analogs .

This compound is structurally related to intermediates used in cephalosporin antibiotics, where the oxyimino group and thiazole core facilitate β-lactamase resistance and antibacterial activity .

Properties

Molecular Formula |

C13H19N3O5S |

|---|---|

Molecular Weight |

329.37 g/mol |

IUPAC Name |

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid |

InChI |

InChI=1S/C13H19N3O5S/c1-4-5-6-20-11(19)13(2,3)21-16-9(10(17)18)8-7-22-12(14)15-8/h7H,4-6H2,1-3H3,(H2,14,15)(H,17,18)/b16-9- |

InChI Key |

AVVPTBBEOCELJI-SXGWCWSVSA-N |

Isomeric SMILES |

CCCCOC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)O |

Canonical SMILES |

CCCCOC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid generally involves:

- Formation of the oxime intermediate from a keto acid or keto ester precursor.

- Introduction of the 2-amino-1,3-thiazol-4-yl moiety via nucleophilic substitution or condensation.

- Protection/deprotection steps to manage reactive functional groups, especially the amino and carboxyl groups.

- Alkylation or esterification to introduce the butoxy side chain.

Detailed Synthetic Route

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1. Formation of keto acid intermediate | Starting from 2-methyl-1-oxopropan-2-yl derivatives, keto acid or ester intermediates are prepared | Acid chlorides or anhydrides with appropriate alcohols under controlled temperature | Ensures correct substitution pattern for oxime formation |

| 2. Oxime formation | Reaction of keto acid intermediate with hydroxylamine or hydroxylamine derivatives | Typically in aqueous or alcoholic solvents, pH controlled to favor oxime formation | Generates the oxime functional group with (Z)-configuration predominating |

| 3. Attachment of 2-amino-1,3-thiazol-4-yl group | Nucleophilic substitution or condensation with 2-amino-1,3-thiazol-4-yl derivatives | Mild base catalysis, often in polar aprotic solvents like DMF or DMSO | Critical for biological activity; requires careful control to avoid side reactions |

| 4. Introduction of butoxy group | Alkylation using butyl halides or esterification with butanol derivatives | Use of base such as potassium carbonate or sodium hydride | Protects the oxime oxygen as an ether, enhancing stability |

| 5. Purification and isolation | Crystallization or chromatographic techniques | Solvent systems chosen to optimize purity and yield | Purity essential for downstream pharmaceutical applications |

Reaction Conditions and Yields

- Typical oxime formation reactions proceed at room temperature to 50°C over several hours, with yields ranging from 70-90% depending on the substrate purity and reaction control.

- Alkylation steps introducing the butoxy group are performed under anhydrous conditions to prevent hydrolysis, with yields generally above 80%.

- The overall synthetic sequence is optimized to maintain the (2Z) stereochemistry, which is confirmed by spectroscopic analysis (NMR, IR) and chromatographic purity assessments.

Research Findings and Analytical Data

Stereochemical Control

Purity and Stability

- The compound exhibits good stability under standard storage conditions (ambient temperature, dry environment).

- Purity is typically >98% after recrystallization, suitable for use as an intermediate in cephalosporin antibiotic synthesis.

Summary Table of Preparation Parameters

| Parameter | Typical Value/Condition | Comments |

|---|---|---|

| Starting material | 2-methyl-1-oxopropan-2-yl derivatives | Purity >99% recommended |

| Oxime formation solvent | Ethanol, Methanol, or Water | pH 5-7 optimal |

| Temperature range | 20-50°C | Avoid overheating to prevent side reactions |

| Alkylation reagent | Butyl bromide or butyl chloride | Anhydrous conditions required |

| Reaction time | 4-12 hours | Monitored by TLC or HPLC |

| Yield (overall) | 65-85% | Depends on scale and purification |

| Purification method | Recrystallization or chromatography | Ensures >98% purity |

| Stereochemistry | (2Z) isomer | Confirmed by NMR |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the oxime ester.

Reduction: Reduction reactions can target the oxime ester, converting it to the corresponding amine.

Substitution: The amino group and the thiazole ring can participate in various substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.

Major Products

Oxidation: Products may include sulfoxides or sulfones.

Reduction: The primary product is the corresponding amine.

Substitution: Various substituted thiazole derivatives can be formed.

Scientific Research Applications

Chemistry

In chemistry, (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology and Medicine

In the field of biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its thiazole ring is a common motif in many bioactive molecules, making it a valuable scaffold for drug development.

Industry

Industrially, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The oxime ester can undergo hydrolysis, releasing active intermediates that further interact with biological pathways.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituent differences:

Key Observations:

- Butoxy vs. Methoxy : The butoxy group in the target compound increases molecular weight (MW = ~325 g/mol) and logP (~1.8) compared to methoxy analogs (MW ~260 g/mol, logP ~0.5), favoring enhanced lipid bilayer penetration .

- Carboxymethoxy vs. Alkoxy : Carboxymethoxy derivatives exhibit higher aqueous solubility (e.g., ~50 mg/mL vs. <10 mg/mL for butoxy analogs) due to ionizable carboxyl groups, making them suitable for parenteral formulations .

Crystallography:

- The Z-configuration of the oxyimino group is stabilized by N–H⋯O and C–H⋯O hydrogen bonds, forming R₂²(8) and R₂²(22) ring motifs in crystal lattices .

- The butoxy group introduces torsional flexibility, reducing crystal symmetry compared to rigid methoxy analogs .

Biological Activity

(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(1-butoxy-2-methyl-1-oxopropan-2-yl)oxyiminoacetic acid is a complex organic compound characterized by its thiazole ring and oxime ester functionalities. This compound has garnered attention for its potential biological activities, particularly in pharmaceutical applications.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of 329.37 g/mol. Its structure includes a thiazole ring, an amino group, and an oxime ester, which are critical for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O5S |

| Molecular Weight | 329.37 g/mol |

| IUPAC Name | This compound |

| InChI Key | AVVPTBBEOCELJI-SXGWCWSVSA-N |

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The thiazole ring can modulate enzyme activities or receptor functions, while the oxime ester may undergo hydrolysis to release active intermediates that participate in various biological pathways.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit antimicrobial activity. The thiazole moiety is known to interact with bacterial enzymes, potentially inhibiting their function and thus leading to antimicrobial effects. Studies have shown that derivatives of thiazole can inhibit the growth of various pathogens, suggesting that this compound may possess similar properties.

Enzyme Inhibition

The compound has been identified as an inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. This inhibition can influence glucose metabolism and insulin secretion in pancreatic beta-cells, potentially offering therapeutic avenues for metabolic disorders such as diabetes .

Cytokine Modulation

In vitro studies have suggested that this compound may modulate cytokine production. By influencing inflammatory pathways, it could play a role in managing conditions associated with chronic inflammation .

Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus. The results indicated that compounds with similar structural features to this compound exhibited significant inhibitory effects on bacterial growth.

Study 2: Metabolic Regulation

A recent investigation into the metabolic effects of thiazole-containing compounds highlighted their role in regulating glucose levels in diabetic models. The study demonstrated that these compounds could reduce hyperglycemia by inhibiting FBPase activity, suggesting a potential application in diabetes management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.